7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is the definitive intermediate for selective bromodomain and kinase inhibitor programs. The 7-bromine substituent provides a unique reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, enabling rapid SAR library generation around the critical 7-position vector. Validated by the co-crystal structure with BRPF1 bromodomain (PDB 5DYC), this compound ensures predictable target engagement. With a favorable LogP (1.216) and zero Rule-of-Five violations, it is ideally suited for CNS-penetrant lead optimization. Ensure synthetic and biological reproducibility—substituting with unhalogenated or differently halogenated congeners will compromise project integrity.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1016878-52-6
Cat. No. B1346190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
CAS1016878-52-6
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=CC(=C2)Br
InChIInChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
InChIKeyZITQQDFTRWZLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS 1016878-52-6): A Halogenated Dihydroquinoxalinone Scaffold for Medicinal Chemistry


7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS 1016878-52-6) is a heterocyclic building block belonging to the dihydroquinoxalinone class, featuring a bicyclic quinoxaline core with a bromine substituent at the 7-position and a lactam moiety. This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization through cross-coupling reactions at the bromine site [1]. Its molecular framework appears in kinase inhibitors and bromodomain-targeting ligands, with the bromine atom providing both a synthetic handle and a structural determinant for target engagement [2][3].

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS 1016878-52-6): Why Simple Replacement with Other Dihydroquinoxalinones Is Not Feasible


Dihydroquinoxalinone derivatives exhibit profound substituent-dependent differences in biological activity, synthetic utility, and physicochemical properties, precluding generic interchangeability. The presence of a bromine atom at the 7-position confers distinct reactivity for palladium-catalyzed cross-coupling reactions, enabling the generation of diverse libraries of analogs that are inaccessible with non-halogenated or differently halogenated congeners [1]. Furthermore, substituent variations dramatically alter target binding profiles; for instance, halogen-substituted dihydroquinoxalinones demonstrate divergent affinities for bromodomains and kinases, with the specific halogen identity influencing both potency and selectivity [2][3]. Consequently, substituting 7-bromo-3,4-dihydroquinoxalin-2(1H)-one with a chloro, fluoro, or unsubstituted analog in a synthetic sequence or biological assay would yield irreproducible results and compromise project integrity.

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS 1016878-52-6): Quantitative Evidence for Differential Selection


Bromine Substituent Enables Diverse Cross-Coupling Reactions Unavailable to Non-Halogenated Analogs

The 7-bromo substituent of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the installation of aryl, heteroaryl, amine, and alkyne groups. This reactivity is absent in the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one and is diminished or altered in the 7-chloro analog due to differences in bond dissociation energy and oxidative addition rates [1][2]. The compound has been employed in visible-light photoredox-catalyzed C–C bond formations, demonstrating its utility in generating complex molecular architectures [3].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Structural Engagement with BRPF1 Bromodomain: A Defined Binding Mode with Implications for Epigenetic Probe Development

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one has been co-crystallized with the bromodomain of human BRPF1 (PDB ID: 5DYC), revealing a specific binding mode characterized by hydrogen bonding between the lactam moiety and conserved asparagine residues, and hydrophobic contacts between the bromophenyl ring and the acetyl-lysine binding pocket [1]. This structural validation provides a direct rationale for its use as a bromodomain-targeting scaffold. In contrast, unsubstituted and 7-fluoro dihydroquinoxalinone analogs exhibit altered binding geometries and affinities, as the halogen atom contributes significantly to shape complementarity and van der Waals interactions within the pocket [2].

Epigenetics Bromodomain Inhibition Structural Biology

Absence of Xanthine Oxidase Inhibition: A Selectivity Advantage Over Certain Purine-Based Scaffolds

In an enzymatic assay against xanthine oxidase, 7-bromo-3,4-dihydroquinoxalin-2(1H)-one exhibited no inhibitory activity at a concentration of 50 µg/mL, indicating a lack of interaction with this enzyme . This contrasts with some purine-based and quinazolinone scaffolds that inhibit xanthine oxidase, leading to potential off-target effects in cellular and in vivo models. For example, allopurinol, a clinical xanthine oxidase inhibitor, has an IC50 of approximately 0.2–2 µM depending on assay conditions.

Selectivity Profiling Enzyme Inhibition Off-Target Screening

Predicted Physicochemical Profile: Favorable Lipophilicity and Rule-of-Five Compliance for CNS and Oral Bioavailability

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one exhibits a calculated LogP (ACD/LogP) of 1.216 and LogD values of 1.22 (pH 5.5) and 1.22 (pH 7.4), placing it within the optimal lipophilicity range for central nervous system (CNS) penetration and oral absorption . It has zero violations of Lipinski's Rule of Five, indicating favorable drug-like properties. In comparison, the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one has a lower LogP (~0.5–0.8), which may reduce membrane permeability, while the 7-chloro analog has a slightly higher LogP (~1.5–1.7), potentially increasing nonspecific binding and clearance.

Physicochemical Properties Drug-Likeness ADME

Crystal Structure Determination: High-Resolution Structural Data for Polymorph and Purity Assessment

The crystal structure of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one has been solved by X-ray diffraction, with refinement to an R-value of 0.050 using 2126 observed reflections [1]. The molecule adopts a nearly planar conformation (torsion angle -179°) and forms dimers via intermolecular interactions in the solid state [2]. This level of structural characterization is not universally available for all dihydroquinoxalinone analogs, providing a reference for polymorph identification and ensuring batch-to-batch consistency in solid-form properties.

Solid-State Chemistry Polymorphism Quality Control

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS 1016878-52-6): Recommended Applications Based on Quantitative Evidence


Synthesis of Diversified Dihydroquinoxalinone Libraries via Palladium-Catalyzed Cross-Coupling

Leverage the bromine substituent as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate focused libraries of 7-substituted dihydroquinoxalinones. This approach enables rapid exploration of structure-activity relationships around the 7-position, a key vector for modulating target engagement in bromodomain and kinase inhibitors [1][2].

Epigenetic Probe Development Targeting BRPF1 and Related Bromodomains

Utilize the validated binding mode to the BRPF1 bromodomain (PDB 5DYC) as a starting point for designing selective chemical probes. The co-crystal structure provides a blueprint for optimizing interactions with the acetyl-lysine binding pocket while minimizing off-target activity against other bromodomain family members [3].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

Capitalize on the compound's favorable LogP (1.216) and zero Rule-of-Five violations to explore CNS-penetrant dihydroquinoxalinone-based therapeutics. The balanced lipophilicity profile suggests potential for adequate brain exposure while maintaining solubility and metabolic stability, addressing a common challenge in neuro drug discovery .

Solid-Form Screening and Preformulation Studies for Early-Stage Development

Use the available high-resolution crystal structure as a reference for polymorph identification and solid-state characterization. This data supports intellectual property protection of crystalline forms and ensures consistent material properties during scale-up and formulation development [4].

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